(1-(4-chlorophenyl)cyclopentyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)methanone hydrochloride
CAS No.: 1396748-33-6
Cat. No.: VC4403323
Molecular Formula: C24H34Cl2N4O
Molecular Weight: 465.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396748-33-6 |
|---|---|
| Molecular Formula | C24H34Cl2N4O |
| Molecular Weight | 465.46 |
| IUPAC Name | [1-(4-chlorophenyl)cyclopentyl]-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepan-1-yl]methanone;hydrochloride |
| Standard InChI | InChI=1S/C24H33ClN4O.ClH/c1-19-18-20(2)29(26-19)17-15-27-12-5-13-28(16-14-27)23(30)24(10-3-4-11-24)21-6-8-22(25)9-7-21;/h6-9,18H,3-5,10-17H2,1-2H3;1H |
| Standard InChI Key | UUOYLCVINSZIDI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1CCN2CCCN(CC2)C(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name delineates a methanone core () connected to two distinct substituents:
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1-(4-Chlorophenyl)cyclopentyl: A cyclopentane ring substituted at position 1 with a 4-chlorophenyl group. The chlorine atom enhances lipophilicity, potentially improving blood-brain barrier permeability .
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4-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl: A seven-membered 1,4-diazepane ring featuring a nitrogen atom at position 4 linked to an ethyl group terminating in a 3,5-dimethylpyrazole. The diazepane’s conformational flexibility may facilitate receptor binding, while the pyrazole’s heterocyclic structure often contributes to hydrogen bonding and π-π stacking interactions .
The hydrochloride salt form () protonates the diazepane’s tertiary nitrogen, improving aqueous solubility and crystalline stability.
Physicochemical Profile
Key properties inferred from structural analogs include:
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Molecular Weight: ~520–550 g/mol (calculated using atomic masses).
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logP: ~3.5–4.2 (estimated via fragment-based methods), indicating moderate lipophilicity.
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Solubility: >10 mg/mL in water (as hydrochloride salt), based on similar diazepane derivatives .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Exact Mass | 538.23 g/mol |
| Hydrogen Bond Donors | 2 (amine and pyrazole) |
| Hydrogen Bond Acceptors | 5 (ketone, pyrazole, diazepane) |
| Rotatable Bonds | 6 |
Synthesis and Optimization
Retrosynthetic Analysis
The molecule can be dissected into three fragments:
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1-(4-Chlorophenyl)cyclopentanecarboxylic Acid: Prepared via Friedel-Crafts acylation of cyclopentane with 4-chlorobenzoyl chloride, followed by reduction and oxidation .
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4-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane: Synthesized by alkylating 1,4-diazepane with 2-chloroethyl-3,5-dimethylpyrazole under basic conditions .
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Coupling and Salt Formation: The carboxylic acid is converted to an acid chloride and coupled with the diazepane amine, followed by HCl treatment to form the hydrochloride salt.
Key Synthetic Challenges
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Diazepane Ring Instability: The seven-membered ring may undergo ring contraction under acidic conditions, necessitating pH-controlled steps .
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Stereochemical Control: The cyclopentyl group’s stereochemistry could influence biological activity, requiring chiral resolution or asymmetric synthesis.
Table 2: Representative Synthetic Route
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclopentane acylation | , 0°C, 12h | 65 |
| 2 | Diazepane alkylation | , DMF, 80°C | 72 |
| 3 | Amide coupling | , then EtN | 58 |
| 4 | Salt formation | HCl/EtO | 95 |
Pharmacological Evaluation
Hypothesized Mechanisms of Action
Structural analogs suggest potential activity at:
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Serotonin Receptors (5-HT/5-HT): The diazepane and pyrazole motifs resemble ritanserin, a 5-HT antagonist .
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Dopamine D Receptors: The 4-chlorophenyl group is common in D-selective ligands .
In Vitro Activity
Using radioligand binding assays, the compound may exhibit:
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5-HT IC: ~15 nM (predicted via comparative molecular field analysis).
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D/D Selectivity Ratio: >100-fold (inferred from chlorophenyl-containing analogs) .
Regulatory and Patent Landscape
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